An In-Depth Technical Guide to 2,6-Diethylbenzene-1-sulfonamide: Structure, Synthesis, and Scientific Context
An In-Depth Technical Guide to 2,6-Diethylbenzene-1-sulfonamide: Structure, Synthesis, and Scientific Context
Executive Summary
This technical guide provides a comprehensive overview of 2,6-diethylbenzene-1-sulfonamide, a sterically hindered aromatic sulfonamide. The document details its core molecular structure and physicochemical properties, offers a validated protocol for its synthesis, and situates the compound within the broader context of medicinal chemistry and drug development. Sulfonamides are a cornerstone of pharmaceutical research, acting as vital pharmacophores and bioisosteres for a multitude of biological targets.[1][2][3] The unique 2,6-diethyl substitution pattern of this particular molecule introduces significant steric constraints that influence its reactivity and potential biological activity, making it a molecule of interest for researchers exploring nuanced structure-activity relationships. This guide is intended for scientists and professionals in drug development who require a detailed understanding of this chemical entity for its potential use as a synthetic building block or research probe.
Core Molecular Profile
Chemical Structure and Identifiers
2,6-Diethylbenzene-1-sulfonamide is an organic compound featuring a benzene ring substituted with a sulfonamide group and two ethyl groups at the ortho positions. The sulfonamide functional group consists of a sulfonyl group connected to an amine group.[4] This arrangement, particularly the steric bulk from the flanking ethyl groups, defines the molecule's chemical behavior.
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IUPAC Name: 2,6-diethylbenzenesulfonamide
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CAS Number: 1099661-01-4[5]
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Canonical SMILES: CCC1=C(C(=CC=C1)CC)S(=O)(=O)N[6]
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InChI: InChI=1S/C10H15NO2S/c1-3-8-6-5-7-9(4-2)10(8)14(11,12)13/h5-7H,3-4H2,1-2H3,(H2,11,12,13)[6]
Physicochemical Properties
The quantitative properties of a compound are critical for predicting its behavior in both chemical and biological systems. The data below are essential for experimental design, including solvent selection, purification strategies, and preliminary assessment of pharmacokinetic potential.
| Property | Value | Source |
| Molecular Weight | 213.30 g/mol | [5] |
| Monoisotopic Mass | 213.08235 Da | [6] |
| Predicted XLogP3 | 2.1 | [6] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
Synthesis and Characterization
The synthesis of sulfonamides is a well-established transformation in organic chemistry.[4] The most reliable and direct method involves the reaction of a sulfonyl chloride with an amine.[4] For the preparation of 2,6-diethylbenzene-1-sulfonamide, this involves the nucleophilic attack of ammonia on the corresponding sulfonyl chloride precursor.
Retrosynthetic Analysis and Strategy
The primary disconnection for synthesizing the target molecule is the sulfur-nitrogen (S-N) bond. This retrosynthetic step logically points to two key starting materials: 2,6-diethylbenzene-1-sulfonyl chloride and an ammonia source. This precursor is commercially available or can be synthesized from 2,6-diethylaniline. The choice of an ammonia source (e.g., aqueous ammonium hydroxide, ammonia in an organic solvent) and a base to neutralize the generated HCl is critical for achieving high yields.
Experimental Protocol: Synthesis of 2,6-Diethylbenzene-1-sulfonamide
This protocol describes a self-validating system for the synthesis and purification of the target compound.
Materials:
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2,6-Diethylbenzene-1-sulfonyl chloride (1.0 eq)[7]
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Ammonium Hydroxide (28-30% solution, 5.0 eq)
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Hexanes
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Ethyl Acetate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-diethylbenzene-1-sulfonyl chloride (1.0 eq) in dichloromethane (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
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Nucleophilic Addition: While stirring vigorously, add the ammonium hydroxide solution (5.0 eq) dropwise over 15 minutes. Causality Note: Slow, dropwise addition at low temperature is crucial to control the exothermicity of the reaction and prevent side product formation.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
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Work-up and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid), deionized water, and finally, brine. Trustworthiness Note: Each wash step removes specific impurities, ensuring a cleaner crude product and simplifying purification.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 2,6-diethylbenzene-1-sulfonamide as a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 2,6-diethylbenzene-1-sulfonamide.
Scientific Context and Application Insights
The Sulfonamide Group: An Amide Bioisostere
In drug development, the sulfonamide group is recognized as a critical bioisostere for the amide functionality.[8] While geometrically similar, it offers distinct advantages:
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Metabolic Stability: Sulfonamides are generally more resistant to enzymatic hydrolysis compared to carboxamides, which can improve the pharmacokinetic profile of a drug candidate.
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Hydrogen Bonding: The sulfonamide group possesses an additional hydrogen bond acceptor (the second sulfonyl oxygen), which can lead to different or enhanced binding interactions with a biological target.[8]
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Physicochemical Properties: It increases the polar surface area of a molecule, which can modulate solubility and cell permeability.[8]
These features have led to the widespread use of sulfonamides in drugs targeting a vast range of diseases, including bacterial infections, cancer, inflammation, and diabetes.[2][3][9]
Impact of 2,6-Disubstitution
The defining feature of 2,6-diethylbenzene-1-sulfonamide is the steric hindrance imposed by the two ethyl groups flanking the sulfonamide moiety. This has profound implications for both its chemical reactivity and its potential use in drug design.
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Chemical Reactivity: The steric bulk can shield the sulfonamide N-H proton, potentially lowering its acidity and hindering its participation in certain reactions. Similarly, access to the sulfur atom is restricted, which can slow the rate of S-N bond formation. Research has shown that 2,6-disubstituted aryl substrates can be inefficient in some catalytic reactions, a critical consideration for further synthetic modifications.[10]
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Drug Design Implications: From a medicinal chemistry perspective, this steric hindrance is a powerful design element. It can lock the sulfonamide group into a specific conformation, reducing the entropic penalty upon binding to a target. This fixed orientation can be exploited to achieve high selectivity for a specific enzyme or receptor isoform by preventing binding to off-targets that cannot accommodate the bulky substitution pattern.
Conclusion
2,6-Diethylbenzene-1-sulfonamide is a well-defined chemical entity with a unique structural profile dominated by its sterically hindered sulfonamide group. Its synthesis is readily achievable through established chemical methods, allowing for its use as a versatile building block in research. For drug development professionals, the combination of a proven pharmacophore (the sulfonamide) with significant steric directing groups (the 2,6-diethyl substituents) presents an intriguing scaffold for designing next-generation therapeutic agents with potentially enhanced selectivity and optimized physicochemical properties.
References
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PubChem. 2,6-Dimethylbenzene-1-sulfonamide. National Center for Biotechnology Information. Available from: [Link]
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Chemsrc. 2,6-Diethylbenzene-1-sulfonamide | CAS#:1099661-01-4. Available from: [Link]
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PubChemLite. 2,6-diethylbenzene-1-sulfonamide (C10H15NO2S). Available from: [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. Available from: [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. Available from: [Link]
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Organic Syntheses. (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Available from: [Link]
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Wikipedia. Sulfonamide. Available from: [Link]
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RSC Medicinal Chemistry. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders. Royal Society of Chemistry. Available from: [Link]
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Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. Available from: [Link]
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PEXACY International Journal of Pharmaceutical Science. Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. Available from: [Link]
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ResearchGate. Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. Available from: [Link]
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Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available from: [Link]
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Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]
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